Losmapimod-d6
Description
Contextual Overview of Losmapimod (B1675150) as a p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitor in Research
Losmapimod is a selective inhibitor of p38α and p38β MAPK, enzymes that play a crucial role in the inflammatory processes associated with various diseases. plos.org The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines, making it a significant target for therapeutic intervention in inflammatory conditions. plos.org
Initially, research on Losmapimod focused on its potential anti-inflammatory effects in conditions such as chronic obstructive pulmonary disease (COPD) and cardiovascular diseases. plos.org For instance, studies investigated its impact on vascular inflammation and endothelial function in COPD patients with systemic inflammation. plos.org While it was found to be well-tolerated, these studies did not demonstrate a significant effect on arterial inflammation or endothelial function in this patient group. plos.org
More recently, the focus of Losmapimod research has shifted towards rare genetic diseases, specifically facioscapulohumeral muscular dystrophy (FSHD). musculardystrophynews.comjwatch.org FSHD is caused by the aberrant expression of the DUX4 gene, which is toxic to muscle cells. musculardystrophynews.comjwatch.org Losmapimod has been investigated for its ability to inhibit the p38 MAPK pathway, which is believed to regulate DUX4 expression, thereby preventing muscle damage. musculardystrophynews.comfshdsociety.org Clinical trials have explored the safety, tolerability, and efficacy of Losmapimod in FSHD patients. musculardystrophynews.comjwatch.orgnih.gov
Rationale for Isotopic Labeling: The Significance of Deuteration in Losmapimod-d6 Development
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In the case of this compound, six hydrogen atoms are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. scbt.com This process, known as deuteration, is a valuable tool in pharmaceutical research for several reasons.
The primary rationale for deuteration is to alter the pharmacokinetic properties of a drug. informaticsjournals.co.innih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes in the body. informaticsjournals.co.inresearchgate.net By slowing down the rate of metabolism, deuteration can lead to a longer biological half-life and increased plasma concentration of the drug. informaticsjournals.co.inresearchgate.net
This modification of metabolic pathways can also sometimes lead to a reduction in the formation of toxic metabolites. nih.govresearchgate.net Furthermore, stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative bioanalysis using mass spectrometry. nih.govresearchgate.net Their chemical similarity to the parent drug allows for more accurate and reproducible measurements of the drug's concentration in biological samples. nih.govresearchgate.net
Historical Research Trajectory of Losmapimod and its Deuterated Analogues in Preclinical Investigation
The research trajectory for Losmapimod began with its investigation as an anti-inflammatory agent in widespread chronic diseases. It was studied in thousands of subjects across various indications, demonstrating a favorable safety and tolerability profile. fulcrumtx.comglobenewswire.com However, it did not always show significant clinical benefit in these initial areas of study, such as in rheumatoid arthritis and for reducing cardiovascular events. alzdiscovery.orgscirp.org
The focus of Losmapimod research was later redirected to FSHD after the discovery of the role of p38α/β inhibitors in reducing the expression of the DUX4 gene. globenewswire.com Preclinical studies in patient-derived myotubes and mouse models showed that Losmapimod could reduce DUX4 expression and subsequent cell death. fshdsociety.orgfulcrumtx.com
The development and use of deuterated analogues like this compound typically occur in the preclinical phase of drug development. googleapis.com These isotopically labeled versions are essential for in-depth pharmacokinetic and metabolism studies. nih.govresearchgate.net By using this compound as a tracer, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of Losmapimod. nih.govmetsol.com While specific preclinical studies on this compound are not extensively published in the public domain, its creation is a standard step in the rigorous evaluation of a new drug candidate. The use of such deuterated compounds is a well-established practice in medicinal chemistry to gain a comprehensive understanding of a drug's behavior in a biological system. x-chemrx.comtandfonline.com
Scope and Academic Relevance of this compound Research
The research involving this compound is primarily centered on its utility as a tool in analytical and metabolic research. Its academic relevance lies in the field of drug metabolism and pharmacokinetics (DMPK). The use of stable isotope-labeled compounds is considered a gold standard for quantitative bioanalytical assays, which are fundamental to understanding a drug's disposition in the body. nih.govresearchgate.net
While this compound itself is not intended for therapeutic use, the research it facilitates is of high academic and industrial importance. scbt.com It contributes to the broader understanding of how deuteration can influence the metabolic stability of drugs and represents a key component of modern drug discovery and development processes. researchgate.netmusechem.com
Properties
Molecular Formula |
C₂₂H₂₀D₆FN₃O₂ |
|---|---|
Molecular Weight |
389.5 |
Synonyms |
6-[5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)nicotinamide-d6; GSK-AHAB-d6; GW 856553X-d6; SB 856553-d6 |
Origin of Product |
United States |
Deuteration Strategy and Its Pharmacological Implications in Research
Principles of Deuterium (B1214612) Isotope Incorporation in Small Molecules for Research Purposes
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron in its nucleus. humanjournals.comjuniperpublishers.com This seemingly minor alteration doubles the mass of the atom compared to protium (B1232500) (¹H), the most common hydrogen isotope. humanjournals.com The increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com This fundamental difference is the basis of the "deuterium kinetic isotope effect" (KIE), which can significantly impact the rate of chemical reactions, including metabolic processes in the body.
In drug design, deuterium is strategically substituted for hydrogen at specific molecular positions that are susceptible to metabolic breakdown, often referred to as "soft spots". nih.gov This substitution does not typically alter the compound's shape or its ability to bind to its intended biological target, thus preserving its pharmacodynamic profile. humanjournals.com The primary goal of deuteration is to slow down the rate of metabolism, thereby improving the drug's pharmacokinetic profile. nih.gov This can lead to a longer half-life, increased systemic exposure (area under the curve or AUC), and potentially a reduction in the formation of unwanted or toxic metabolites. juniperpublishers.comclearsynthdiscovery.com
Impact of Deuteration on In Vitro Metabolic Stability and Enzyme Kinetics
The metabolic stability of a drug candidate is a critical factor in its development. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) family, are commonly used to assess this property.
Deuteration at a primary site of metabolism can significantly increase a compound's stability in these in vitro systems. For instance, replacing a C-H bond with a C-D bond at a site of enzymatic oxidation can slow the reaction rate, as more energy is required to break the stronger C-D bond. This has been demonstrated for numerous compounds where deuteration led to a longer half-life in both rat and human liver microsomes. juniperpublishers.com
The effect of deuteration is particularly notable in metabolic pathways catalyzed by enzymes where C-H bond cleavage is the rate-limiting step. tandfonline.com The magnitude of the KIE can vary depending on the specific CYP isozyme involved and the reaction mechanism. plos.org For example, deuteration has been shown to reduce the metabolism of drugs primarily cleared by CYP2D6. nih.gov In the case of deuterated dextromethorphan, its susceptibility to CYP2D6-catalyzed metabolism is reduced. juniperpublishers.com However, it is important to note that deuteration may not always lead to the desired outcome. In some cases, blocking one metabolic pathway can lead to "metabolic switching," where the drug is metabolized through alternative, sometimes less desirable, routes. juniperpublishers.comcdnsciencepub.com
Deuteration as a Tool for Enhanced In Vivo Pharmacokinetic Profiling in Animal Models
For example, in vivo studies in rats with a deuterated analog of the GABA-A receptor modulator Indiplon showed a 2.6-fold improvement in exposure and a 2-fold increase in half-life compared to the non-deuterated parent compound. juniperpublishers.com Similarly, a study on a deuterated version of nirmatrelvir (B3392351) in mice demonstrated altered metabolic stability. acs.org Another study involving d9-methadone in CD-1 male mice revealed a significant 5.7-fold increase in the area under the time-concentration curve and a 4.4-fold increase in maximum plasma concentration following intravenous administration. nih.gov
These animal studies are crucial for understanding how the in vitro benefits of deuteration translate to a whole-organism system, providing essential data before any potential clinical development. nih.gov However, it is important to recognize that quantitative differences in drug metabolism between animal species and humans exist. nih.gov
Methodological Approaches to Losmapimod-d6 Synthesis and Characterization for Research
The synthesis of this compound for research purposes involves the introduction of six deuterium atoms into the Losmapimod (B1675150) molecule. While specific, publicly available synthetic routes for this compound are not detailed in the provided search results, general principles of deuteration chemistry can be applied.
Mass Spectrometry (MS): To confirm the correct molecular weight of this compound (389.47 g/mol ), which is higher than that of the non-deuterated Losmapimod due to the presence of six deuterium atoms. scbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals at the positions where hydrogen has been replaced by deuterium. ²H NMR (deuterium NMR) could be used to confirm the presence and location of the deuterium atoms.
The final product for research use must be of high isotopic purity to ensure that the observed pharmacological effects are attributable to the deuterated compound and not to any residual non-deuterated Losmapimod. clearsynthdiscovery.com
Interactive Data Table: In Vitro Metabolic Stability of Deuterated Compounds
| Compound | Deuteration Site | In Vitro System | Change in Half-life | Reference |
| Indiplon Analog | N-CD3 | Rat Liver Microsomes | +30% | juniperpublishers.com |
| Indiplon Analog | N-CD3 | Human Liver Microsomes | +20% | juniperpublishers.com |
| Nirmatrelvir Analog | Gem-dimethyl | Human Liver Microsomes | ~3-fold increase | acs.org |
Interactive Data Table: In Vivo Pharmacokinetic Improvements in Animal Models
| Compound | Animal Model | Parameter | Fold Improvement | Reference |
| Indiplon Analog | Rat | Exposure (AUC) | 2.6 | juniperpublishers.com |
| Indiplon Analog | Rat | Half-life (t1/2) | 2.0 | juniperpublishers.com |
| d9-Methadone | CD-1 Mouse | AUC | 5.7 | nih.gov |
| d9-Methadone | CD-1 Mouse | Cmax | 4.4 | nih.gov |
Molecular and Cellular Mechanisms of Action of Losmapimod Analogues
Detailed Characterization of p38α/β MAPK Inhibition by Losmapimod (B1675150) Analogues
Losmapimod is a selective inhibitor of the p38α and p38β isoforms of the MAPK family. biocrick.commedchemexpress.comselleckchem.com Its mechanism of action has been a subject of detailed investigation, revealing insights into its binding mechanisms and isoform selectivity.
Allosteric and Active Site Binding Mechanisms
The inhibition of p38 MAPK by small molecules can occur through different mechanisms, primarily by binding to the ATP-binding site (active site) or to an allosteric site. researchgate.net Losmapimod itself acts as a competitive inhibitor by binding to the ATP binding site of p38 MAPK. nih.gov This prevents the natural substrate, ATP, from binding, thereby blocking the kinase activity.
In contrast, other p38 MAPK inhibitors, such as BIRB 796 (doramapimod), exhibit a different binding mechanism. BIRB 796 is a diaryl urea (B33335) compound that binds to an allosteric site on the p38 kinase. opnme.comnih.gov This binding induces a significant conformational change in the enzyme, particularly in the highly conserved Asp-Phe-Gly (DFG) motif within the active site. nih.gov This altered conformation is incompatible with ATP binding, leading to the inhibition of the kinase. This allosteric inhibition is characterized by slow binding kinetics, reflecting the time required for the conformational change to occur. nih.gov
Isoform Selectivity and Specificity Research (p38α vs. p38β)
The p38 MAPK family comprises four isoforms: α, β, γ, and δ. myfshd.org While p38α and p38β are ubiquitously expressed, the other isoforms have more restricted tissue distribution. nih.gov Research has focused on developing inhibitors with selectivity for specific isoforms, as this may offer a better therapeutic window and reduce off-target effects. nih.gov
Losmapimod is a potent and selective inhibitor of both p38α and p38β isoforms. biocrick.commedchemexpress.comnih.gov It has reported pKi values of 8.1 for p38α and 7.6 for p38β, indicating high affinity for both. biocrick.commedchemexpress.comselleckchem.comtargetmol.com This dual inhibition is considered important for its therapeutic effects in certain disease models. alzdiscovery.org
Other inhibitors have demonstrated varying degrees of selectivity. For instance, BIRB 796 inhibits all four isoforms but with different potencies (IC50 values of 38 nM for p38α, 65 nM for p38β, 200 nM for p38γ, and 520 nM for p38δ). medchemexpress.com Some inhibitors, like PH-797804 and Neflamapimod (VX-745), show a preference for p38α over p38β. selleckchem.com The development of isoform-specific inhibitors is an ongoing area of research, driven by the understanding that different isoforms may have distinct or even opposing roles in cellular processes. nih.gov
Downstream Molecular Pathway Modulation in Disease Models
The inhibition of p38α/β MAPK by losmapimod and its analogues leads to the modulation of several downstream signaling pathways implicated in various diseases.
Regulation of DUX4 Gene Expression and Transcriptional Program Research
In the context of Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the Double Homeobox 4 (DUX4) gene is the primary cause of the disease. nih.govfulcrumtx.com DUX4 is a transcription factor that, when inappropriately expressed in muscle cells, triggers a cascade of events leading to muscle degeneration. myfshd.orgnih.gov
Research has identified p38 MAPK as a key regulator of DUX4 expression. fulcrumtx.comnih.gov Specifically, the inhibition of p38α and p38β has been shown to suppress the expression of DUX4. jci.orgnih.gov Losmapimod, by inhibiting p38α/β, reduces DUX4 mRNA levels and the activity of its downstream target genes in a concentration-dependent manner in FSHD patient-derived myotubes. fulcrumtx.comfshdsociety.orgmdpi.com This suppression of the DUX4 transcriptional program is a central mechanism by which losmapimod is believed to exert its therapeutic effect in FSHD. nih.govfshdsociety.org Studies have shown that both p38α and p38β isoforms play distinct and necessary roles in activating DUX4 expression. nih.gov
Inhibition of Pro-inflammatory Signaling Cascades in Preclinical Models
The p38 MAPK pathway is a well-established regulator of inflammatory responses. jci.org It plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). opnme.comnih.gov Consequently, inhibitors of p38 MAPK, including losmapimod and its analogues, have demonstrated anti-inflammatory properties in various preclinical models.
Losmapimod has been shown to attenuate the pro-inflammatory response by reducing the production of pro-inflammatory cytokines. Similarly, the allosteric inhibitor BIRB 796 exhibits anti-inflammatory effects by suppressing TNF-α production in cell cultures at nanomolar concentrations. opnme.com In animal models, losmapimod has been shown to reduce inflammation and provide analgesic effects in acute pain models by preventing neuronal and microglial activation. nih.gov This inhibition of pro-inflammatory signaling is a key aspect of the mechanism of action of p38 MAPK inhibitors and has been explored for various inflammatory conditions. researchgate.netjacc.org
Influence on Cell Fate Pathways (e.g., prevention of cell death, myogenesis preservation) in In Vitro Systems
The aberrant expression of DUX4 in FSHD not only drives a pathogenic transcriptional program but also leads to muscle cell death (apoptosis). nih.govfulcrumtx.com By inhibiting the p38α/β pathway and subsequently reducing DUX4 expression, losmapimod has been shown to prevent this cell death in FSHD patient-derived myotubes. nih.govfulcrumtx.comfshdsociety.org This rescue from apoptosis is a critical downstream effect of losmapimod's mechanism of action. nih.gov
A crucial aspect of developing therapies for muscular dystrophies is ensuring that the treatment does not negatively impact the muscle's natural regenerative process, known as myogenesis. mdaconference.org Research has indicated that while the p38α/β pathway is involved in muscle cell differentiation, treatment with losmapimod at clinically relevant concentrations does not adversely affect myogenesis. fulcrumtx.commdaconference.org In vitro studies have demonstrated that losmapimod can reduce DUX4 expression and prevent cell death without impairing the formation of myotubes. fulcrumtx.comfshdsociety.orgmdaconference.org This suggests a selective inhibition of the pathogenic DUX4 program while preserving essential cellular processes for muscle health. fulcrumtx.com
Interplay with Other Signaling Networks in Cellular Contexts
Losmapimod, by targeting the p38 MAPK pathway, influences a range of cellular processes and interacts with several other key signaling networks. The p38 MAPK pathway itself is a central hub for cellular responses to stress and inflammation, and its inhibition inevitably leads to crosstalk with other pathways. jci.org
Crosstalk with JNK and NF-κB Signaling:
Research has revealed a significant interplay between the p38 MAPK pathway and other stress-activated kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. jci.orgpolyu.edu.hk In certain cellular contexts, the inhibition of p38α has been shown to lead to an increase in JNK signaling, which can promote cell proliferation. jci.org Furthermore, the p38 MAPK pathway is known to interact with the NF-κB signaling pathway, a critical regulator of inflammatory responses. frontiersin.org Losmapimod has been observed to suppress the activation of the MAPK/NF-κB signaling pathway. frontiersin.org In epileptiform hippocampal neurons, Losmapimod treatment reversed the increased expression of p-IκB and the decreased expression of IκB, indicating an influence on NF-κB activation. frontiersin.org
Interaction with Glucocorticoid Receptor Signaling:
A notable interaction occurs between the p38 MAPK pathway and glucocorticoid receptor (GR) signaling. dovepress.comdovepress.com In peripheral blood monocytes from patients with COPD, Losmapimod was found to restore sensitivity to corticosteroids. dovepress.com This effect is attributed to the prevention of p38 MAPK-mediated phosphorylation of the glucocorticoid receptor. dovepress.comdovepress.com This interplay is significant as it suggests that p38 MAPK inhibitors could potentially reverse corticosteroid insensitivity in inflammatory conditions. dovepress.com
Influence on Cell Cycle and DNA Damage Response:
The p38 MAPK pathway also intersects with pathways controlling the cell cycle and the response to DNA damage. researchgate.net In some cancer cells, the p38/MK2 pathway can be activated to initiate cell cycle checkpoints for DNA repair, contributing to chemotherapy resistance. researchgate.net By inhibiting p38, Losmapimod can prevent the activation of these checkpoints, leading to an accumulation of DNA damage and promoting apoptosis in cancer cells. researchgate.net Specifically, activated p38 MAPK signaling can increase the expression of DNA damage response factors, and its inhibition can disrupt this repair process. researchgate.net
Modulation of Cytokine Signaling:
A primary function of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production. guidetopharmacology.org Losmapimod, by inhibiting p38, affects the signaling of various cytokines. It has been shown to reduce the levels of TNF-α, IL-1β, and IL-6. frontiersin.orgdovepress.com This demonstrates a clear interplay between p38 MAPK inhibition and the signaling pathways initiated by these inflammatory mediators.
Impact on Myogenesis:
While the p38α/β pathway is linked to muscle cell differentiation, studies have investigated the effect of Losmapimod on myogenesis. mdaconference.org Research in the context of Facioscapulohumeral Dystrophy (FSHD) has shown that Losmapimod can reduce the expression of the DUX4 gene, which is aberrantly expressed in this disease. mdaconference.orgprnewswire.com Importantly, this targeted effect on the DUX4 program did not appear to negatively impact the key drivers of the myogenic program. mdaconference.org RNA-sequencing analyses revealed that following Losmapimod administration to FSHD myotubes, only a small number of genes were differentially expressed, with the majority being targets of DUX4. mdaconference.org
Table of Interacting Signaling Pathways and Cellular Processes:
| Interacting Pathway/Process | Effect of Losmapimod (p38 Inhibition) | Cellular Context | Reference |
| JNK Signaling | Can lead to increased JNK activity | Myoblasts | jci.org |
| NF-κB Signaling | Suppresses activation | Epileptiform hippocampal neurons | frontiersin.org |
| Glucocorticoid Receptor (GR) Signaling | Restores corticosteroid sensitivity by preventing GR phosphorylation | Peripheral blood monocytes (COPD) | dovepress.comdovepress.com |
| Cell Cycle/DNA Damage Response | Prevents activation of DNA repair checkpoints | Cancer cells | researchgate.net |
| Cytokine Signaling (TNF-α, IL-1β, IL-6) | Reduces production and release | Various inflammatory models | frontiersin.orgdovepress.com |
| Myogenesis (DUX4 Program) | Selectively inhibits the DUX4 program without negatively impacting myogenesis | FSHD patient-derived myotubes | mdaconference.org |
Preclinical Research Models and Methodologies for Losmapimod D6 Investigation
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models have been instrumental in understanding the cellular and molecular mechanisms of Losmapimod-d6, particularly its effect on the expression of the DUX4 gene, the root cause of FSHD.
Primary Myoblast Differentiation Studies
Initial preclinical research utilized primary myoblast differentiation studies to assess the impact of losmapimod (B1675150) on myogenesis. These studies were crucial in demonstrating that at clinically relevant concentrations, losmapimod did not have a detrimental effect on muscle cell formation, a critical safety parameter for a drug intended for a degenerative muscular dystrophy. musculardystrophynews.com Transcriptomic and imaging analyses in these models confirmed that the compound did not negatively impact muscle tissue regeneration or function. fulcrumtx.com
Immortalized Myoblast Systems for DUX4 Expression Analysis
To specifically investigate the effect on DUX4, researchers have employed immortalized myoblast systems. elifesciences.orgresearchgate.net These models allow for the controlled expression of DUX4 and subsequent analysis of the impact of therapeutic interventions. In these systems, losmapimod has been shown to reduce the expression of DUX4 and its target genes. musculardystrophynews.com This inhibitory effect on DUX4, a transcription factor toxic to muscle cells, provided a strong rationale for its development as a potential FSHD therapy. jwatch.org
Patient-Derived Muscle Cells in Disease Modeling
A significant breakthrough in preclinical modeling for FSHD has been the use of muscle cells derived directly from patients. institut-myologie.orgnih.govwikipedia.orgnih.govguidetopharmacology.orgfshdsociety.org These cells inherently carry the genetic and epigenetic signatures of the disease, providing a highly relevant system for studying disease pathology and therapeutic response. Preclinical studies using these patient-derived myotubes demonstrated that losmapimod could suppress DUX4 expression. jwatch.orgmedpagetoday.com This was a key finding that supported the progression of losmapimod into clinical trials. musculardystrophynews.comfshdsociety.org Furthermore, these models were used to establish the dose-dependent concentrations of losmapimod required to achieve a robust reduction in DUX4-driven gene expression. fshdsociety.org
| In Vitro Model | Key Findings |
| Primary Myoblasts | No detrimental effects on myogenesis at clinically relevant concentrations. fulcrumtx.com |
| Immortalized Myoblasts | Demonstrated reduction of DUX4 expression and its target genes. musculardystrophynews.comelifesciences.orgresearchgate.net |
| Patient-Derived Myotubes | Confirmed suppression of DUX4 expression by losmapimod. musculardystrophynews.comjwatch.orgfshdsociety.orgmedpagetoday.com Established dose-dependent efficacy. fshdsociety.org |
In Vivo Animal Models for Pathophysiological Relevance
To understand the effects of this compound in a more complex biological system, researchers have turned to in vivo animal models.
Mouse Xenograft Models for DUX4 Activation Studies
Mouse xenograft models have been pivotal in studying the in vivo effects of losmapimod on DUX4 activation. institut-myologie.org In these models, human muscle-forming cells from FSHD patients are transplanted into immunodeficient mice. musculardystrophynews.com This allows for the study of human muscle tissue development and disease progression in a living organism.
In a key study, mice transplanted with FSHD patient-derived myoblasts were treated with losmapimod. The results showed a dose-dependent inactivation of DUX4 and its target genes within the transplanted human muscle cells. musculardystrophynews.com A 14-day treatment with losmapimod effectively blocked DUX4 activity without impairing the ability of muscle progenitor cells to proliferate and mature, a highly desirable characteristic for a muscular dystrophy therapeutic. musculardystrophynews.com These findings provided strong preclinical evidence for the potential of losmapimod to target the root cause of FSHD in a living system.
| In Vivo Model | Key Findings |
| Mouse Xenograft Model | Dose-dependent inactivation of DUX4 and its target genes in transplanted human muscle cells. musculardystrophynews.com No negative impact on muscle regeneration. musculardystrophynews.com |
Transgenic Mouse Models for Disease Pathogenesis Mimicry
To investigate the efficacy of Losmapimod in a living system that replicates key aspects of human disease, researchers have utilized specific transgenic mouse models. The primary model used in the study of Losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD) is the xenograft mouse model. musculardystrophynews.commdpi.comnih.govnih.govnih.govjst.go.jpbiologists.com
This sophisticated model involves transplanting human muscle cells (myoblasts), often derived from FSHD patients, into the muscles of immunodeficient mice. musculardystrophynews.comnih.govbiologists.comfulcrumtx.com A common approach is to first induce a regenerative response in the mouse's tibialis anterior muscle, which creates a favorable environment for the transplanted human cells to engraft, differentiate, and become part of mature muscle fibers. nih.gov
These xenograft models are crucial because they allow for the study of the aberrant expression of the DUX4 gene—the root cause of FSHD—in a human muscle context within a whole-animal system. musculardystrophynews.commdpi.comnih.gov Researchers have also developed other transgenic mouse models, such as the D4Z4-2.5 mouse, which carries a fragment of the human D4Z4 region and expresses DUX4, to study the disease's genetic mechanisms. mdpi.combiologists.com Another model, the ACTA1-MCM;FLExDUX4 mouse, allows for inducible DUX4 expression to study disease progression and biomarker response. nih.gov These models collectively provide a platform to test how therapeutic compounds like Losmapimod can affect DUX4 expression and its pathological consequences, mimicking the disease process in a controlled, preclinical setting. musculardystrophynews.commdpi.comjst.go.jp
Evaluation of Molecular and Cellular Biomarkers in Animal Tissues
In the preclinical assessment of Losmapimod using animal models, the evaluation of specific molecular and cellular biomarkers is critical to determine the compound's therapeutic potential. The primary biomarkers of focus in FSHD research are DUX4-driven gene expression and muscle fat infiltration (MFI).
DUX4-Driven Gene Expression: The central hypothesis for Losmapimod's therapeutic action is its ability to suppress the aberrant expression of the DUX4 transcription factor in skeletal muscle. musculardystrophynews.commdnsw.org.au In xenograft mouse models transplanted with human FSHD muscle cells, oral administration of Losmapimod resulted in a significant, dose-dependent reduction in DUX4 mRNA levels. mdpi.comfulcrumtx.com Studies have shown that treatment can decrease the expression of DUX4 and its downstream target genes by as much as 90%. nih.gov This suppression of the DUX4 genetic program is a key indicator of target engagement and potential disease-modifying activity. musculardystrophynews.commdpi.comnih.gov Importantly, this reduction in DUX4 activity was achieved without negatively impacting the normal process of muscle differentiation, a highly desirable characteristic for a muscular dystrophy therapy. musculardystrophynews.comnih.gov
Muscle Fat Infiltration (MFI): A hallmark of FSHD progression is the replacement of healthy muscle tissue with fat, a process known as muscle fat infiltration. mdnsw.org.auafm-telethon.fr Magnetic Resonance Imaging (MRI) is a non-invasive technique used to quantify MFI in both clinical and preclinical settings. afm-telethon.frresearchgate.net While direct MFI data from the Losmapimod mouse models is less detailed in the available literature, clinical trial results informed by these preclinical studies have shown that Losmapimod treatment was associated with a slowing of MFI progression compared to placebo. nih.govmdnsw.org.au This suggests that by inhibiting the DUX4 pathway, Losmapimod may mitigate the downstream pathology of muscle degeneration and fatty replacement. nih.gov
| Biomarker | Animal Model | Key Findings | Reference |
|---|---|---|---|
| DUX4 mRNA Expression | Xenograft Mouse Model | Dose-dependent decreases in DUX4 and DUX4 target mRNA levels; reduction of up to 90%. | mdpi.comnih.gov |
| Human Cell Survival | Xenograft Mouse Model | Treatment with Losmapimod led to an approximate 2-fold increase in human cell copy number, indicating improved survival of transplanted FSHD cells. | nih.gov |
| Muscle Differentiation | Xenograft Mouse Model | Inhibition of DUX4 expression was achieved without negatively affecting myogenic marker expression, indicating no adverse impact on muscle differentiation. | musculardystrophynews.comnih.gov |
| Muscle Fat Infiltration (MFI) | Clinical data informed by preclinical models | Treatment slowed the progression of muscle fat infiltration as measured by MRI in human trials. | nih.govmdnsw.org.au |
Ex Vivo Tissue Culture and Organoid Models in Compound Research
Bridging the gap between simple cell assays and complex in vivo animal models, ex vivo systems like patient-derived tissue cultures and organoids are increasingly valuable in drug discovery. mdpi.commdpi.com
For Losmapimod, research has heavily relied on ex vivo cultures of human myotubes derived from FSHD patient myoblasts. drugdiscoverynews.commdaconference.orgelifesciences.org These cultures allow for direct investigation of the compound's effect on human muscle cells. mdaconference.org Studies using these FSHD myotube models demonstrated that Losmapimod treatment leads to a dose-dependent reduction of DUX4 expression, DUX4 transcriptional activity, and subsequent muscle cell death. fulcrumtx.commdaconference.org These ex vivo findings were crucial in establishing the compound's mechanism of action and provided the rationale for advancing it into animal models and clinical trials. drugdiscoverynews.commdaconference.orginstitut-myologie.org
The development of three-dimensional (3D) skeletal muscle organoids, or "mini-muscles," represents a significant advancement. mdpi.comresearchgate.netmdc-berlin.de These organoids, which can be grown from patient-derived stem cells, more closely mimic the complex structure and function of actual muscle tissue. mdpi.commdpi.com While specific studies detailing the use of this compound in muscle organoids are not yet prevalent, the technology holds immense promise. For instance, functional neuromuscular organoids have been developed that contain both spinal cord neurons and muscle tissue, which self-organize to form functional neuromuscular junctions capable of inducing muscle contraction. mdc-berlin.de Such advanced models could be used in the future to study the effects of compounds like Losmapimod on the entire neuromuscular unit, offering deeper insights into disease mechanisms and therapeutic responses. mdpi.comresearchgate.net
Pharmacological and Mechanistic Studies of Losmapimod D6
Target Engagement Assessment in Preclinical Matrices
For Losmapimod (B1675150), target engagement has been assessed by measuring the ratio of phosphorylated heat shock protein 27 (pHSP27) to total HSP27 in both animal blood and muscle tissue. nih.govnih.gov This ratio serves as a biomarker for the inhibition of the p38 MAPK pathway. nih.gov Dose-dependent target engagement has been observed for Losmapimod in preclinical models and clinical trials. nih.gov However, no such specific target engagement data for Losmapimod-d6 is available.
Dose-Response Relationships and Efficacy in Preclinical Disease Models
Preclinical studies on Losmapimod have demonstrated a dose-dependent reduction of DUX4-driven gene expression in cellular and animal models of FSHD. musculardystrophynews.comfshdsociety.org The DUX4 gene is considered the root cause of muscle degeneration in FSHD. musculardystrophynews.com In preclinical models using human FSHD myotubes, Losmapimod has been shown to result in a robust reduction of DUX4-driven gene expression. musculardystrophynews.com Studies in mice transplanted with muscle-forming cells from FSHD patients also showed that Losmapimod led to a dose-dependent inactivation of DUX4 and its target genes. musculardystrophynews.com No equivalent dose-response or efficacy data has been published for this compound.
Investigation of Off-Target Effects and Selectivity in Preclinical Systems
Losmapimod is characterized as a selective inhibitor of p38α and p38β MAPK. medchemexpress.comselleckchem.comfulcrumtx.combiospace.com Studies on its selectivity profile have been conducted, though detailed information on its binding to a wide range of other kinases and receptors in preclinical systems is not extensively detailed in the provided search results. There is no available information regarding the off-target effects and selectivity profile specific to this compound.
Receptor Binding and Enzyme Inhibition Kinetics of this compound
Data on the enzyme inhibition kinetics of Losmapimod shows it to be a potent inhibitor of p38α and p38β, with pKi values of 8.1 and 7.6, respectively. medchemexpress.comselleckchem.com This indicates a high binding affinity for its target enzymes. However, specific receptor binding and enzyme inhibition kinetic data for this compound are not available in the public domain.
Emerging Research Areas and Future Directions for Losmapimod D6
Exploration of Novel Therapeutic Indications in Preclinical Research (beyond initial areas)
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, implicating it in a wide array of pathologies beyond those initially explored for Losmapimod (B1675150). sinobiological.comnih.gov Preclinical research is expanding to evaluate p38 inhibitors in new therapeutic contexts, such as oncology, neurodegenerative diseases, and fibrosis. atsjournals.orgoncotarget.comphysiology.orgahajournals.org For Losmapimod-d6, the potential for an improved pharmacokinetic profile could make it a more viable candidate for these conditions, particularly those requiring chronic treatment.
Oncology: The p38 MAPK pathway has a dual role in cancer, influencing tumor growth, metastasis, and resistance to chemotherapy. nih.govoncotarget.com Preclinical studies with p38 inhibitors like Ralimetinib and PH797804 have shown antitumor activity in models of breast cancer, colon cancer, and glioblastoma. aacrjournals.orgeuropa.euoncotarget.comnih.gov Future research on this compound would involve its evaluation in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors. europa.eu The sustained target inhibition potentially offered by this compound could be hypothesized to more effectively suppress pro-tumorigenic signaling pathways, such as the IL-6/STAT3 axis, which is regulated by p38. oncotarget.comnih.gov
Neuroinflammation and Neurodegeneration: Activation of p38 MAPK in microglia and other central nervous system cells is a key driver of neuroinflammation, a process implicated in Alzheimer's disease and other neurodegenerative conditions. arvojournals.org Research could explore the efficacy of this compound in animal models of these diseases, assessing its ability to cross the blood-brain barrier and modulate inflammatory responses.
Fibrosis: The p38 MAPK pathway is central to the differentiation of fibroblasts into myofibroblasts, which drive the excessive deposition of extracellular matrix characteristic of organ fibrosis in the heart, lungs, and kidneys. atsjournals.orgphysiology.orgahajournals.orgplos.org Preclinical studies using p38 inhibitors have demonstrated anti-fibrotic effects. physiology.orgplos.org this compound could be tested in models like bleomycin-induced pulmonary fibrosis or pressure-overload cardiac hypertrophy to determine if its potentially prolonged action leads to superior attenuation of fibrotic remodeling compared to the parent compound. atsjournals.orgphysiology.org
Table 1: Potential Preclinical Models for Novel Indication Research with this compound This table is interactive. You can sort and filter the data.
| Therapeutic Area | Preclinical Model | Key Pathological Process | Potential this compound Effect |
|---|---|---|---|
| Oncology | Patient-Derived Xenografts (Colon, Breast) europa.euoncotarget.com | Tumor growth, Angiogenesis, Chemoresistance | Inhibition of proliferation and survival signaling (e.g., IL-6/STAT3) |
| Neuroinflammation | Lipopolysaccharide (LPS)-induced brain inflammation | Microglial activation, Pro-inflammatory cytokine production | Reduction of central inflammatory markers |
| Fibrosis | Bleomycin-induced pulmonary fibrosis physiology.org | Myofibroblast differentiation, Collagen deposition | Attenuation of lung tissue scarring and right ventricular hypertrophy |
Advanced Imaging Techniques for Mechanistic Insights in Animal Models (e.g., MRI-guided targeting for biopsies in animal models)
To precisely understand how this compound functions in vivo, advanced imaging techniques are being integrated into preclinical research. Magnetic Resonance Imaging (MRI) offers excellent soft tissue contrast and is a powerful non-invasive tool for monitoring disease progression and therapeutic response in animal models of cancer or fibrosis. nih.govjacc.org
A key emerging technique is MRI-guided stereotactic biopsy, which has been established in murine models of diseases like glioblastoma. researchgate.netnih.govmdpi.com This method allows for the precise, repeated sampling of tissue from a specific, pathologically relevant location within an individual animal over time. For this compound research, this approach would be invaluable. It would enable investigators to:
Correlate Pharmacokinetics with Pharmacodynamics: Collect tissue samples from the target site (e.g., a tumor core or a fibrotic lesion) at various time points after administration of this compound. researchgate.net These samples can be analyzed for local drug and metabolite concentrations and simultaneously assessed for downstream molecular effects, such as the inhibition of p38 MAPK phosphorylation.
Investigate Heterogeneity: Sample different regions of a heterogeneous tumor to understand if drug distribution and efficacy vary spatially. nih.gov
Longitudinal Monitoring: Track changes in tissue pathology and biomarker status within the same animal throughout a treatment course, reducing inter-animal variability and providing a dynamic understanding of the drug's effects. mdpi.com
This combination of high-resolution imaging and targeted molecular analysis provides a powerful platform to gain deep mechanistic insights into the action of this compound in complex disease environments. jacc.org
Development of Advanced Biomarkers for Preclinical Efficacy Assessment
Assessing the preclinical efficacy of this compound relies on the development and use of robust biomarkers that confirm target engagement and predict biological response. Since this compound shares its mechanism of action with Losmapimod, initial research focuses on established downstream markers of the p38 MAPK pathway. sinobiological.com
Key pharmacodynamic biomarkers include the phosphorylated forms of direct p38 substrates. Heat shock protein 27 (HSP27) is a well-established substrate, and measuring the reduction in its phosphorylation (p-HSP27) serves as a reliable indicator of p38 inhibition in tissues and peripheral blood mononuclear cells. arvojournals.org Other biomarkers include the levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, whose production is regulated by p38. arvojournals.orgmdpi.com
Future research directions for this compound involve advancing this biomarker strategy:
Comparative Biomarker Dynamics: Directly comparing the magnitude and duration of biomarker modulation (e.g., p-HSP27 suppression) following administration of this compound versus Losmapimod. The slower metabolism of the deuterated compound is hypothesized to lead to more sustained target inhibition. nih.gov
Tissue-Specific Biomarker Panels: Utilizing techniques like MRI-guided biopsy to develop biomarker panels specific to the target tissue. For instance, in fibrotic tissue, this could include markers of myofibroblast activation in addition to p-HSP27. plos.org
Predictive Biomarker Discovery: Using proteomic and transcriptomic analyses of preclinical samples to identify novel proteins or gene signatures that correlate strongly with therapeutic response, potentially serving as predictive biomarkers for efficacy. nih.gov
Table 2: Hypothetical Comparison of Biomarker Response to Losmapimod vs. This compound in a Preclinical Model This table is interactive. You can sort and filter the data.
| Biomarker | Expected Response to Losmapimod | Hypothesized Response to this compound | Rationale for Difference |
|---|---|---|---|
| Phospho-HSP27 (p-HSP27) | Rapid but transient reduction | Sustained reduction over a longer duration | Slower clearance and longer half-life of this compound dovepress.comnih.gov |
| IL-6 mRNA expression | Significant reduction | Potentially greater and more prolonged reduction | More consistent p38 MAPK pathway inhibition |
| TNF-α protein secretion | Significant reduction | Potentially greater and more prolonged reduction | More consistent p38 MAPK pathway inhibition |
Systems Biology Approaches to Map this compound's Comprehensive Effects
To fully comprehend the biological impact of this compound, research is moving beyond single-pathway analysis to embrace systems biology. This approach integrates genomics, proteomics, and phosphoproteomics to create a global map of the cellular changes induced by the drug. nih.govresearchgate.net Such analyses have been employed for other p38 inhibitors, revealing widespread effects on gene expression, protein levels, and phosphorylation events across numerous signaling pathways. nih.govahajournals.org
For this compound, a systems biology investigation is critical for several reasons:
Mapping On- and Off-Target Effects: Quantitative proteomics can identify not only the intended downstream targets of p38 inhibition but also any unintended or "off-target" interactions, which might differ from those of the non-deuterated parent compound. researchgate.net
Understanding Network-Level Responses: The p38 MAPK pathway is part of a complex and interconnected signaling network. sinobiological.comfrontiersin.org Transcriptomic and proteomic analyses can reveal how inhibition of p38 by this compound causes adaptive changes and crosstalk with other pathways, such as the ERK and JNK MAPK cascades. researchgate.netoup.com
Elucidating Consequences of Altered Metabolism: Deuteration can sometimes lead to "metabolic switching," where the body metabolizes the drug through an alternative pathway. juniperpublishers.com A systems approach is essential to understand the full biological consequences of any new metabolite profile generated by this compound.
By analyzing the comprehensive molecular signature of this compound in preclinical models, researchers can build a more complete picture of its mechanism of action and anticipate its broader biological impact. researchgate.net
Elucidating Resistance Mechanisms or Adaptive Responses in Preclinical Models
A significant challenge in the development of kinase inhibitors is the emergence of drug resistance. Cancer cells and other diseased cells can develop adaptive responses that circumvent the drug's inhibitory effects. imrpress.com For p38 MAPK inhibitors, preclinical studies have identified several potential resistance mechanisms:
Pathway Reactivation: Inhibition of one MAPK pathway can lead to the compensatory activation of another. For example, prolonged p38 inhibition can sometimes result in the upregulation of the ERK or JNK signaling pathways, which can then take over pro-survival functions. oup.comnih.govfrontiersin.org
Feedback Loop Disruption: p38 MAPK participates in negative feedback loops that control its own upstream activators. Inhibiting p38 can disrupt these loops, leading to hyperactivation of upstream kinases and potentially activating other pro-inflammatory pathways. nih.gov
Activation of Parallel Pathways: Cells may adapt by upregulating entirely different survival pathways, such as the PI3K/AKT pathway, to bypass their dependency on p38 signaling. frontiersin.orgfrontiersin.org
A crucial area of future research for this compound is to investigate how its unique pharmacokinetic profile influences these adaptive responses. The sustained target inhibition provided by a longer-acting drug could theoretically alter the dynamics of resistance. Preclinical models, including long-term cell culture and longitudinal animal studies, would be used to determine whether this compound delays the onset of resistance, accelerates it, or promotes different adaptive mechanisms compared to its non-deuterated counterpart. nih.gov
Translational Research Perspectives for Preclinical Findings (excluding human translation or clinical trial design)
The overarching goal of the preclinical research outlined above is to build a comprehensive data package that informs the potential utility of this compound. The translational perspective focuses on integrating these diverse preclinical findings to establish a strong scientific rationale for its advantages over existing compounds. This involves several key strategies that bridge basic research with later-stage development, without discussing clinical trials.
One critical aspect is the use of more sophisticated and clinically relevant preclinical models. europa.eu For instance, in oncology research, moving from standard cell line xenografts to patient-derived xenograft (PDX) models provides a more accurate platform to test efficacy, as PDX models better retain the genetic and histological characteristics of the original human tumor. europa.euoncotarget.comnih.gov
Furthermore, the integration of data from advanced imaging, biomarker analysis, systems biology, and resistance studies allows for a multidimensional assessment of the compound. For example, MRI-guided biopsies from a PDX model treated with this compound can provide spatially resolved data on drug concentration, target inhibition (biomarkers), and the resulting global changes in gene and protein expression (systems biology). nih.gov This integrated dataset provides a powerful, multi-layered view of the drug's in-vivo action.
The ultimate aim of this preclinical translational effort is to rigorously characterize the differentiated properties of this compound. By demonstrating a potential for improved pharmacokinetics, sustained target engagement, and efficacy in clinically relevant models, this research provides the foundational evidence to assess its potential as a therapeutic agent. ahajournals.org
Q & A
Q. What are the key structural and pharmacokinetic properties of Losmapimod-d6 that influence its experimental design in preclinical studies?
this compound, a deuterated analog of Losmapimod, exhibits altered metabolic stability due to deuterium substitution at specific sites. Researchers should prioritize:
- Structural Analysis : Use NMR and mass spectrometry to confirm deuteration sites and purity, ensuring isotopic integrity .
- Pharmacokinetic Profiling : Conduct time-dependent plasma concentration assays (e.g., LC-MS/MS) to compare metabolic half-life with non-deuterated counterparts. Adjust dosing regimens based on observed clearance rates .
- In Vitro Assays : Validate target binding affinity (e.g., p38 MAP kinase inhibition) using competitive binding assays, controlling for solvent effects and temperature .
Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity in cellular models?
- Dose Range Identification : Perform pilot studies using log-fold dilutions (e.g., 1 nM–10 μM) to establish the half-maximal inhibitory concentration (IC₅₀) .
- Toxicity Thresholds : Parallel assays measuring cell viability (e.g., MTT or ATP-based assays) to differentiate therapeutic windows from cytotoxic effects .
- Replication : Include triplicate technical replicates and biological replicates from distinct cell passages to account for variability .
Q. What methodological considerations are critical when synthesizing this compound to ensure reproducibility in academic labs?
- Deuterium Incorporation : Optimize reaction conditions (e.g., solvent, catalyst) using deuterated precursors, verified via isotopic ratio mass spectrometry .
- Purification Protocols : Employ HPLC with deuterated solvent systems to prevent proton exchange, which could compromise isotopic labeling .
- Stability Testing : Store synthesized batches under inert atmospheres and monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different disease models?
- Meta-Analysis Framework : Systematically review studies using PRISMA guidelines, categorizing outcomes by model type (e.g., inflammatory vs. fibrotic) and dosing protocols .
- Confounding Variable Control : Assess differences in animal strain genetics, pharmacokinetic sampling times, or biomarker selection that may explain discrepancies .
- Mechanistic Follow-Up : Use RNA-seq or phosphoproteomics to identify off-target pathways activated in conflicting models .
Q. What strategies optimize this compound’s translational potential when transitioning from in vitro to in vivo studies?
- Species-Specific Metabolism : Pre-screen metabolic stability in microsomes from target species (e.g., murine vs. human) to predict in vivo clearance .
- Tissue Distribution Mapping : Utilize quantitative whole-body autoradiography (QWBA) to assess compound penetration into disease-relevant tissues .
- Disease Biomarker Alignment : Validate surrogate endpoints (e.g., cytokine levels) in pilot cohorts to ensure alignment with clinical outcomes .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action in heterogeneous cell populations?
- Single-Cell Sequencing : Apply scRNA-seq to dissect cell-type-specific responses to this compound, identifying subpopulations with divergent signaling outcomes .
- Pathway Enrichment : Use tools like GSEA or Ingenuity Pathway Analysis to map omics data onto canonical pathways (e.g., p38 MAPK cascades) .
- Data Triangulation : Cross-validate proteomic findings with phospho-specific flow cytometry or functional assays (e.g., kinase activity) .
Q. What ethical and methodological standards apply when designing clinical trials for this compound in niche patient populations?
- FINER Criteria : Ensure feasibility (e.g., patient recruitment rates), novelty (e.g., addressing unmet needs in rare diseases), and ethical compliance (e.g., informed consent for deuterated drugs) .
- Endpoint Selection : Use composite endpoints validated in similar trials (e.g., disease activity scores) to reduce measurement bias .
- Data Transparency : Pre-register trial protocols on platforms like ClinicalTrials.gov and share raw data via FAIR-compliant repositories .
Methodological Guidance for Data Management
- Data Validation : Implement blinded re-analysis of 10% of datasets to detect instrumentation drift or analyst bias .
- Reproducibility : Archive raw data (e.g., chromatograms, imaging files) with metadata documenting acquisition parameters .
- Conflict Resolution : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
